molecular formula C15H17N3O4S3 B2832734 N-(3-carbamoylthiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide CAS No. 1098689-18-9

N-(3-carbamoylthiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide

Cat. No.: B2832734
CAS No.: 1098689-18-9
M. Wt: 399.5
InChI Key: YOLSYVXDDJVFHD-UHFFFAOYSA-N
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Description

N-(3-carbamoylthiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery research due to its hybrid structure incorporating two privileged scaffolds: thiophene and piperidine. The thiophene nucleus is a well-documented heterocycle known to confer a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities . Its presence in this molecule, particularly the 3-carbamoylthiophene moiety, suggests potential for diverse biological interactions. The piperidine ring is another highly prevalent structure in marketed pharmaceuticals and bioactive molecules, contributing to improved pharmacokinetic properties, metabolic stability, and adaptation to the steric demands of biological target binding pockets . The integration of these components via a sulfonyl group and a carboxamide linkage creates a complex molecule that may act as a modulator of protein-protein interactions or as an antagonist for specific receptors, such as G protein-coupled receptors (GPCRs), similar to other heterocyclic antagonists explored in research . This compound is intended for use in exploratory biological screening, hit-to-lead optimization studies, and investigations into the mechanism of action of novel therapeutic agents. It is supplied as a high-purity material for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-carbamoylthiophen-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S3/c16-13(19)10-6-9-24-15(10)17-14(20)11-4-1-2-7-18(11)25(21,22)12-5-3-8-23-12/h3,5-6,8-9,11H,1-2,4,7H2,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLSYVXDDJVFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=C(C=CS2)C(=O)N)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoylthiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, functional groups are introduced through nucleophilic substitution or addition reactions.

    Introduction of Thiophene Groups: Thiophene rings can be attached via cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoylthiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a thiol or sulfide.

    Substitution: The piperidine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings may yield sulfoxides or sulfones, while reduction of the sulfonyl group may produce thiols or sulfides.

Scientific Research Applications

Structural Characteristics

The compound features a pyrazolo[1,5-a]pyrimidine core , which is significant for its biological activity. Its molecular formula is C18H22N4C_{18}H_{22}N_{4} with a molecular weight of approximately 298.4 g/mol. The unique structure allows for various interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Neuroprotective Properties : It enhances the activity of Parkin ligase, crucial for cellular processes related to neurodegenerative diseases such as Parkinson's disease. This interaction promotes functional activity by binding to cysteine residues in the Parkin structure .
  • Anticancer Effects : The compound has shown potential in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Mechanistically, it may modulate signaling pathways related to cell survival and apoptosis .
  • Antimicrobial Activity : Preliminary studies suggest antimicrobial properties, although further research is needed to elucidate its full spectrum of activity against pathogens.

Case Study 1: Neuroprotection in Parkinson's Disease Models

A study investigated the neuroprotective effects of N-(butan-2-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine in cellular models of Parkinson's disease. Results indicated that treatment enhanced Parkin activity and reduced neurodegeneration markers in neuronal cells.

Case Study 2: Anticancer Activity in Breast Cancer Cells

In vitro studies on MCF-7 breast cancer cells demonstrated that the compound effectively inhibited tumor growth and induced apoptosis. The mechanism involved modulation of key signaling pathways associated with cell cycle regulation and apoptosis induction .

Mechanism of Action

The mechanism of action of N-(3-carbamoylthiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of piperidine-2-carboxamide derivatives, which exhibit diverse pharmacological activities. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name / Lab ID Key Structural Features Synthesis & Pharmacological Notes Reference
Target Compound
(CAS 1097898-19-5)
- Piperidine-2-carboxamide core
- Thiophene-2-sulfonyl group at position 1
- 3-Carbamoyl-substituted cyclopenta[b]thiophen-2-yl at position N
Synthesized via multi-step protocols; potential antimicrobial or enzyme inhibitory activity inferred from sulfonamide/carboxamide motifs.
Compound 7j
(Synthetic analog)
- Piperidine-2-carboxamide core
- Dimethylamino and pyrimido-pyrrolidinone substituents
- Complex branched alkyl chains
Designed as a protease inhibitor; exhibits enhanced solubility due to dimethylamino groups. No direct pharmacological data available.
Compound 29 (NJS254) - Piperidine-2-carboxamide core
- Benzylsulfonyl and pyridin-3-ylmethyl groups
- Fluorescent xanthene-derived triazole
Synthesized via copper-catalyzed azide-alkyne cycloaddition (77% yield). Demonstrated antimicrobial activity against Chlamydia trachomatis (MIC = 0.5 µM).
Impurity B(EP)
(CAS 15883-20-2)
- Simplified piperidine-2-carboxamide
- 2,6-Dimethylphenyl substituent
Pharmaceutical impurity with no reported bioactivity; used as a reference standard in quality control.
S,R-21a (AN358) - Piperidine-2-carboxamide core
- Benzylsulfonyl and pyridin-3-ylmethyl groups
Synthesized via Pd-catalyzed deprotection (40% yield). Structural similarity to Compound 29 but lacks triazole moiety.

Key Differences and Implications:

Compound 29 and S,R-21a feature benzylsulfonyl groups, which may improve membrane permeability relative to thiophene-based sulfonamides .

Synthetic Complexity :

  • The target compound’s synthesis likely requires specialized cyclization steps for the bicyclic thiophene, whereas analogs like S,R-21a utilize straightforward deprotection protocols .
  • Compound 29’s triazole linkage (77% yield) highlights efficiency in click chemistry approaches, contrasting with the multi-day reactions for the target compound .

Impurity B(EP) serves as a pharmacologically inert benchmark, emphasizing the importance of substituents in conferring activity .

Biological Activity

N-(3-carbamoylthiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications based on available research.

Chemical Structure

The compound features a piperidine ring substituted with a thiophene and sulfonyl groups, which are known to influence its biological properties. The structural formula can be represented as follows:

C13H14N2O3S2\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_3\text{S}_2

The biological activity of this compound primarily involves its interaction with specific molecular targets in biological systems. Research indicates that compounds with similar structures often act as inhibitors of various enzymes or receptors, which can lead to therapeutic effects against diseases such as cancer and infections.

Antiviral Activity

Research on related compounds, such as 2-(4-sulfonamidophenyl)-indole 3-carboxamides, has shown significant antiviral activity against hepatitis C virus (HCV) by targeting the NS4B protein . This mechanism may provide insights into the potential antiviral effects of this compound, especially if it interacts with similar viral proteins.

Anticancer Potential

Another study highlighted the use of thiophene derivatives in cancer treatment, indicating that these compounds can inhibit specific protein kinases involved in tumor growth . The piperidine moiety may enhance the compound's ability to penetrate cellular membranes and exert cytotoxic effects on cancer cells.

Case Studies and Research Findings

StudyFindings
Patents on Thiophene Compounds Described various thiophene derivatives with antiparasitic and anticancer activities, indicating a promising avenue for drug development .
Antiviral Studies Related compounds demonstrated potent activity against HCV, suggesting that modifications to the thiophene structure could yield effective antiviral agents .
Anticancer Research Investigated the inhibition of protein kinases by thiophene derivatives, supporting potential anticancer applications for structurally similar compounds .

Q & A

Q. What are the key steps in synthesizing N-(3-carbamoylthiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide?

The synthesis typically involves:

  • Piperidine ring formation : Base-catalyzed cyclization or reductive amination to construct the piperidine scaffold.
  • Functional group introduction : Sulfonylation of the piperidine nitrogen using thiophene-2-sulfonyl chloride under anhydrous conditions.
  • Carbamoylation : Coupling the thiophene-3-carbamoyl moiety via amide bond formation, often using coupling agents like EDC/HOBt . Microwave-assisted synthesis can enhance reaction efficiency and yield (e.g., 30% reduction in reaction time) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : To confirm regiochemistry of thiophene substituents and piperidine conformation (e.g., distinct shifts for sulfonyl protons at δ 3.2–3.5 ppm) .
  • X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-phenyl interactions) and validates stereochemistry .
  • HPLC-MS : Ensures purity (>95%) and detects by-products from incomplete sulfonylation or carbamoylation .

Q. How should researchers handle stability issues during storage?

  • Storage conditions : Store at –20°C under inert gas (argon) to prevent sulfonyl group hydrolysis or piperidine ring oxidation .
  • Stability monitoring : Use accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to track degradation products like thiophene-2-sulfonic acid .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during sulfonylation?

  • Solvent selection : Use DCM or THF to stabilize reactive intermediates; avoid protic solvents (e.g., ethanol) that promote sulfonate ester formation .
  • Temperature control : Maintain 0–5°C during sulfonyl chloride addition to reduce dimerization .
  • Stoichiometry : A 1.2:1 molar ratio of thiophene-2-sulfonyl chloride to piperidine precursor minimizes unreacted starting material .

Q. How to resolve contradictory data in structural elucidation (e.g., NMR vs. X-ray)?

  • Case study : If NMR suggests planar thiophene-carbamoyl geometry but X-ray shows a 12° dihedral angle, perform DFT calculations (B3LYP/6-31G*) to reconcile electronic vs. crystallographic environments .
  • Dynamic effects : Variable-temperature NMR can detect conformational flexibility (e.g., piperidine ring puckering) that static X-ray structures may miss .

Q. What strategies validate the compound’s interaction with biological targets?

  • In vitro assays : Use fluorescence polarization to measure binding affinity (e.g., IC₅₀ for kinase inhibition) .
  • Molecular docking : Simulate interactions with target proteins (e.g., PI3Kγ) using AutoDock Vina; prioritize residues within 4 Å of the sulfonyl group for mutagenesis studies .
  • SAR analysis : Modify the carbamoyl group to methyl or ethyl derivatives and compare activity trends .

Methodological Notes

  • Contradictory yield reports : If literature cites 45–70% yields for the final step, verify reagent purity (≥99% by HPLC) and exclude oxygen during amide coupling .
  • Biological activity variability : Pre-screen batches for endotoxin levels (LAL assay) to avoid false negatives in cell-based assays .

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